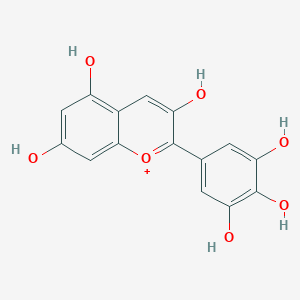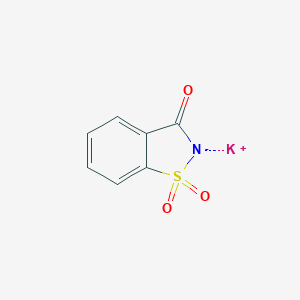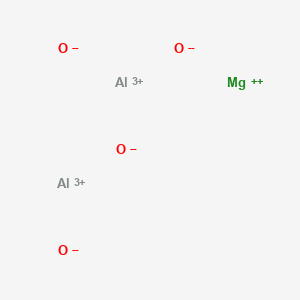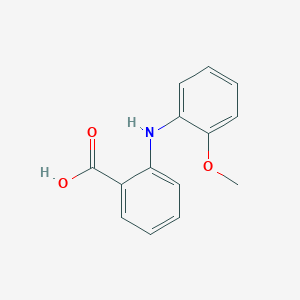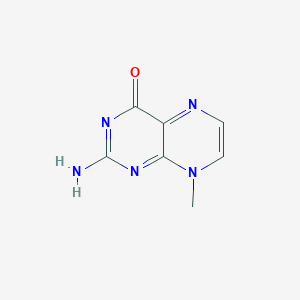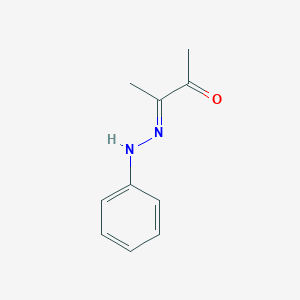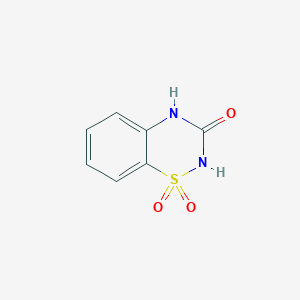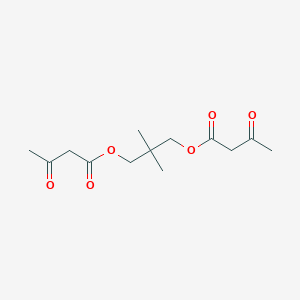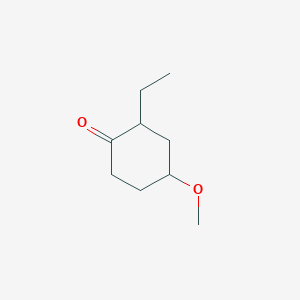
2-Ethyl-4-methoxycyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-4-methoxycyclohexanone (EMCH) is a cyclic ketone compound that has been used widely in scientific research applications. It is primarily used as a precursor in the synthesis of other organic compounds, and its unique chemical properties make it a valuable tool in various laboratory experiments.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-4-methoxycyclohexanone is not fully understood, but it is believed to act as a nucleophile in organic reactions. 2-Ethyl-4-methoxycyclohexanone has a carbonyl group that can undergo nucleophilic addition reactions, which makes it a useful reagent in organic synthesis.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2-Ethyl-4-methoxycyclohexanone. However, it has been shown to have low toxicity and is not known to have any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-Ethyl-4-methoxycyclohexanone in lab experiments is its unique chemical properties. 2-Ethyl-4-methoxycyclohexanone is a cyclic ketone compound that has a high boiling point and is relatively stable, which makes it a valuable tool in various laboratory experiments. However, one limitation of using 2-Ethyl-4-methoxycyclohexanone is that it can be difficult to handle due to its high boiling point and low solubility in water.
Direcciones Futuras
There are many future directions for research involving 2-Ethyl-4-methoxycyclohexanone. One area of interest is the development of new synthetic methods using 2-Ethyl-4-methoxycyclohexanone as a precursor. Another area of interest is the use of 2-Ethyl-4-methoxycyclohexanone as a chiral auxiliary in asymmetric synthesis. Additionally, there is potential for using 2-Ethyl-4-methoxycyclohexanone in the synthesis of new natural products with therapeutic applications. Overall, 2-Ethyl-4-methoxycyclohexanone is a versatile compound with many potential applications in scientific research.
Métodos De Síntesis
2-Ethyl-4-methoxycyclohexanone can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction, the Meerwein-Ponndorf-Verley reduction, and the Grignard reaction. The Friedel-Crafts acylation reaction involves the reaction of acetyl chloride with cyclohexanone in the presence of aluminum chloride as a catalyst. The Meerwein-Ponndorf-Verley reduction involves the reduction of cyclohexanone using aluminum isopropoxide and isopropanol as a reducing agent. The Grignard reaction involves the reaction of ethyl magnesium bromide with cyclohexanone in the presence of a catalyst such as copper (II) chloride.
Aplicaciones Científicas De Investigación
2-Ethyl-4-methoxycyclohexanone has been used in a variety of scientific research applications, including as a precursor in the synthesis of other organic compounds, as a reagent in organic synthesis, and as a chiral auxiliary in asymmetric synthesis. 2-Ethyl-4-methoxycyclohexanone has also been used in the synthesis of natural products, such as the anti-cancer drug taxol.
Propiedades
Número CAS |
13482-27-4 |
|---|---|
Nombre del producto |
2-Ethyl-4-methoxycyclohexanone |
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
2-ethyl-4-methoxycyclohexan-1-one |
InChI |
InChI=1S/C9H16O2/c1-3-7-6-8(11-2)4-5-9(7)10/h7-8H,3-6H2,1-2H3 |
Clave InChI |
STARKTAHWAZNAM-UHFFFAOYSA-N |
SMILES |
CCC1CC(CCC1=O)OC |
SMILES canónico |
CCC1CC(CCC1=O)OC |
Sinónimos |
2-Ethyl-4-methoxycyclohexanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



